4-Hydroxy Omeprazole Sulfone
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Overview
Description
4-Hydroxy Omeprazole Sulfone is a metabolite of omeprazole, a widely used proton pump inhibitor. This compound is formed through the metabolic processes involving cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4. It plays a significant role in the pharmacokinetics and pharmacodynamics of omeprazole, contributing to its therapeutic effects in treating gastric acid-related disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Omeprazole Sulfone typically involves the hydroxylation of omeprazole followed by sulfonation. The hydroxylation is mediated by CYP2C19, while the sulfonation is facilitated by CYP3A4. The reaction conditions often include the use of specific solvents and catalysts to optimize the yield and purity of the compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale biotransformation processes using microbial or enzymatic systems. These methods are designed to be cost-effective and environmentally friendly, ensuring high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy Omeprazole Sulfone undergoes various chemical reactions, including:
Oxidation: This reaction is facilitated by cytochrome P450 enzymes, leading to the formation of sulfone derivatives.
Reduction: Under specific conditions, the compound can be reduced to its corresponding sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups, altering the compound’s properties and reactivity.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed under controlled conditions to achieve the desired substitution.
Major Products Formed: The major products formed from these reactions include various sulfone and sulfide derivatives, each with distinct chemical and pharmacological properties .
Scientific Research Applications
4-Hydroxy Omeprazole Sulfone has numerous applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of omeprazole metabolites.
Biology: The compound is studied for its role in the metabolic pathways of proton pump inhibitors and its interactions with cytochrome P450 enzymes.
Medicine: Research focuses on its pharmacokinetics and pharmacodynamics, contributing to the development of more effective and safer proton pump inhibitors.
Industry: It is utilized in the pharmaceutical industry for the synthesis of new drug candidates and the optimization of existing therapies
Mechanism of Action
The mechanism of action of 4-Hydroxy Omeprazole Sulfone involves the inhibition of the H+/K±ATPase enzyme system in gastric parietal cells. This inhibition reduces gastric acid secretion, providing relief from acid-related disorders. The compound interacts with specific molecular targets, including the cytochrome P450 enzymes CYP2C19 and CYP3A4, which are involved in its metabolism and bioactivation .
Comparison with Similar Compounds
Omeprazole: The parent compound, widely used as a proton pump inhibitor.
Esomeprazole: An enantiomer of omeprazole with similar pharmacological effects.
Lansoprazole: Another proton pump inhibitor with a different chemical structure but similar therapeutic uses.
Pantoprazole: Known for its stability and effectiveness in treating acid-related disorders.
Uniqueness: 4-Hydroxy Omeprazole Sulfone is unique due to its specific metabolic pathway and its role as a key metabolite of omeprazole. Its interactions with cytochrome P450 enzymes and its distinct chemical properties make it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
2-[(6-methoxy-1H-benzimidazol-2-yl)sulfonylmethyl]-3,5-dimethyl-1H-pyridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-9-7-17-14(10(2)15(9)20)8-24(21,22)16-18-12-5-4-11(23-3)6-13(12)19-16/h4-7H,8H2,1-3H3,(H,17,20)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHFLYQGCHSJID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C(C1=O)C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857812 |
Source
|
Record name | 2-[(6-Methoxy-1H-benzimidazole-2-sulfonyl)methyl]-3,5-dimethylpyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346600-70-1 |
Source
|
Record name | 2-[(6-Methoxy-1H-benzimidazole-2-sulfonyl)methyl]-3,5-dimethylpyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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